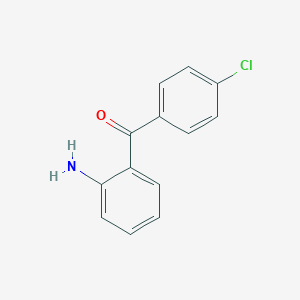

2-Amino-4'-chlorobenzophenone

Descripción general

Descripción

2-Amino-4'-chlorobenzophenone is an organic compound that serves as an important intermediate in the synthesis of various chemical substances. It is derived from benzophenone with the addition of an amino group and a chlorine atom on opposite ends of the two benzene rings. This compound is relevant in the field of organic chemistry due to its potential applications in pharmaceuticals, dyes, and other industrial chemicals.

Synthesis Analysis

The synthesis of 4-amino-4'-chlorobenzophenone, a compound closely related to 2-amino-4'-chlorobenzophenone, has been reported using p-nitrobenzol chloride and chlorobenzene with anhydrous AlCl3 as a catalyst. The nitro compound is then reduced to the amino derivative using Na2S2 under optimized conditions, yielding a high purity product . Although the synthesis of 2-amino-4'-chlorobenzophenone is not directly described, the methodologies for related compounds suggest possible synthetic routes involving aromatic substitution reactions and reduction processes.

Molecular Structure Analysis

The molecular structure of 4-amino-4'-chlorobenzophenone has been characterized by various spectroscopic techniques, including Elemental Analysis (EA), 1H and 13C Nuclear Magnetic Resonance Spectrometry (NMR), Infrared Spectroscopy (IR), and Mass Spectroscopy (MS). These methods provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule . The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups would influence the reactivity and interaction of the compound with other chemical entities.

Chemical Reactions Analysis

The chemical reactivity of 2-amino-4'-chlorobenzophenone can be inferred from studies on similar compounds. For instance, 2-aminophenol and 2-amino-4-chlorophenol have been shown to participate in hydrogen bonding with acidic compounds, forming various organic acid-base adducts . Additionally, the amino group on the benzophenone structure could potentially undergo reactions typical of amines, such as acylation, alkylation, or Schiff base formation, as seen in the synthesis of Schiff bases from 4-chloro-2-aminophenol .

Physical and Chemical Properties Analysis

The physical properties such as melting points can be influenced by the presence of intramolecular hydrogen bonding, as observed in the Schiff bases derived from 4-chloro-2-aminophenol . The electronic properties of the compound are also affected by the substituents on the benzene rings, which can be studied through UV-Vis spectroscopy. The antimicrobial activity of related compounds suggests potential biological applications for 2-amino-4'-chlorobenzophenone derivatives . The degradation of similar compounds, like 4-chloro 2-aminophenol, has been investigated using advanced oxidation processes, indicating the environmental relevance of these compounds .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Benzodiazepines

- Summary of the Application : 2-Amino-5-chlorobenzophenone is a substituted benzophenone that can be used in the synthesis of benzodiazepines .

- Results or Outcomes : The outcome of this application is the production of benzodiazepines, a class of psychoactive drugs .

Application 2: Determination of 1,4-Benzodiazepines and their Main Impurity

- Summary of the Application : A robust, stability-indicating, and eco-friendly proton nuclear magnetic resonance (1H-qNMR) method was developed for the concurrent determination of three 1,4-benzodiazepines (BDZs), namely diazepam (DZP), alprazolam (ALP), and chlordiazepoxide (CDP) and their common impurity, synthesis precursor, and degradation product; 2-amino-5-chlorobenzophenone (ACB) .

- Methods of Application : In this method, a novel approach was developed for composing a green and cost-efficient solvent system as an alternative to the common NMR organic solvents utilizing 0.3 M sodium dodecyl sulfate prepared in deuterated water . The chosen signals for the determinations of ALP, CDP, DZP and ACB were at 2.35 ppm (singlet), 2.84 ppm (singlet), 3.11 ppm (singlet), and 6.90 ppm (doublet of doublet), respectively .

- Results or Outcomes : The proposed method possessed linearity over the concentration range of 0.25–15.0 mg ml−1 for DZP, ALP, CDP and of 0.5–25.0 mg ml−1 for ACB with LOD values of 0.06, 0.03, 0.07 and 0.16 mg ml−1 respectively, and LOQ values of 0.18, 0.09, 0.21 and 0.49 mg ml−1, respectively .

Application 3: Synthesis of Psycho-Therapeutic Agents

- Summary of the Application : 2-Amino-5-chlorobenzophenone is used to produce intermediates for the synthesis of oxazolam drugs and intermediates for psycho-therapeutic agents, such as chlorodiazepoxide and diazepam .

- Results or Outcomes : The outcome of this application is the production of psycho-therapeutic agents, such as chlorodiazepoxide and diazepam .

Application 4: Synthesis of Prazepam

- Summary of the Application : Prazepam, a benzodiazepine, can be produced by the acylation of 2-amino-5-chlorobenzophenone with cyclo-propanecarbonyl chloride and triethylamine .

- Methods of Application : The obtained product, 2-cyclopropylmethylamino-5-chlorobenzhydrol, is then reduced using lithium aluminium hydride. This product is then oxidized using manganese dioxide. The resulting compound undergoes another acylation reaction using phthalimidoacetyl chloride and is finally treated with hydrazine hydrate to produce prazepam .

- Results or Outcomes : The outcome of this application is the production of prazepam, a psychoactive drug .

Application 5: Synthesis of Lorazepam

- Summary of the Application : Lorazepam, a benzodiazepine, can be made using 2-amino-2′,5-dichlorobenzophenone (a derivative of 2-amino-5-chlorobenzophenone) .

- Methods of Application : The compound is first reacted with hydroxylamine, then with chloroacetyl chloride. The obtained product undergoes a reaction with methylamine, which produces ring expansion and rearrangement. This forms a compound that, after acetylation with acetic anhydride and hydrolysis with hydrochloric acid, gives another compound. A second reaction with acetic anhydride gives a product that undergoes hydrolysis under sodium hydroxide to give lorazepam .

- Results or Outcomes : The outcome of this application is the production of lorazepam, a psychoactive drug .

Application 6: Laboratory Chemical

- Summary of the Application : 2-Amino-5-chlorobenzophenone is used as a laboratory chemical .

- Results or Outcomes : The outcome of this application is dependent on the specific experiment or research being conducted .

Application 7: Synthesis of Chlordiazepoxide

- Summary of the Application : Chlordiazepoxide, a benzodiazepine, can be produced using 2-amino-5-chlorobenzophenone .

- Results or Outcomes : The outcome of this application is the production of chlordiazepoxide, a psychoactive drug .

Application 8: UV-Curing Applications

- Summary of the Application : Benzophenone, a derivative of 2-amino-5-chlorobenzophenone, can be used as a photo initiator in ultraviolet (UV)-curing applications such as inks, imaging, and clear coatings in the printing industry .

- Results or Outcomes : The outcome of this application is the production of UV-cured materials, which have applications in various industries .

Application 9: Laboratory Chemical

Safety And Hazards

Direcciones Futuras

2-Aminobenzophenones are a very important class of compounds in medicinal and organic chemistry. They are useful starting materials for the synthesis of a wide variety of fine chemicals . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

Propiedades

IUPAC Name |

(2-aminophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHLSUBLNQBFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022200 | |

| Record name | 2-Amino-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4'-chlorobenzophenone | |

CAS RN |

2894-51-1 | |

| Record name | 2-Amino-4′-chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2894-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4'-chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4'-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)

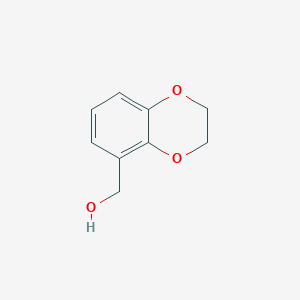

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)

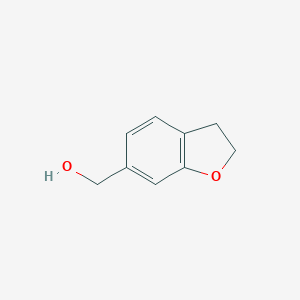

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)